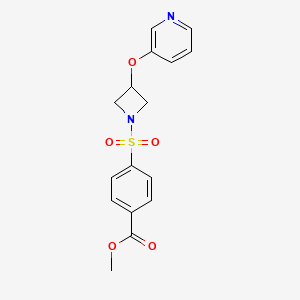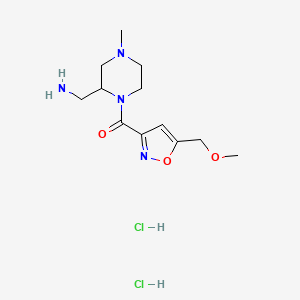
2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . It has been used in the synthesis of 2,6-difluoro- N - (3-methoxy-1 H -pyrazolo [3,4- b ]pyridine-5-yl)-3- (propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical groups . Unfortunately, the specific molecular structure details for this compound are not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, with observations that it could reduce the expression of COL1A1 in HSC-T6 cells . This suggests that the extracellular matrix molecules’ deposition was also reduced.Applications De Recherche Scientifique
Antiviral Research
This compound has shown potential in antiviral research due to its ability to inhibit viral replication. Its structure allows it to interact with viral enzymes, potentially blocking their activity and preventing the virus from multiplying. This makes it a candidate for developing treatments against various viral infections .
Cancer Therapy
In cancer research, this compound is being explored for its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with specific signaling pathways that are crucial for cancer cell proliferation. This makes it a promising candidate for targeted cancer therapies, particularly in cancers that are resistant to conventional treatments .
Neurodegenerative Diseases
Research has indicated that this compound may have neuroprotective properties. It can potentially modulate pathways involved in neurodegeneration, making it a candidate for treating diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential effectiveness in these applications .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Agents
Due to its unique chemical structure, this compound has shown promise as an antibacterial agent. It can disrupt bacterial cell wall synthesis or interfere with bacterial DNA replication, making it effective against a range of bacterial pathogens. This application is particularly important in the context of rising antibiotic resistance .
Agricultural Chemicals
In agriculture, this compound is being explored for its potential as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests or weeds makes it a valuable tool for protecting crops and improving agricultural yields. Its fluorinated structure enhances its stability and effectiveness in various environmental conditions .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a significant impact on cellular processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)15(13)16(23)21-8-6-12-10-24-17(22-12)11-3-2-7-20-9-11/h1-5,7,9-10H,6,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDJIKLISJDQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327268 | |
| Record name | 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide | |
CAS RN |
863513-29-5 | |
| Record name | 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)




![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide](/img/structure/B2433402.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride](/img/structure/B2433404.png)


![4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2433408.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)
![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2433410.png)